molecular formula C18H26N2O4 B1620818 Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate CAS No. 664362-19-0

Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No. B1620818
M. Wt: 334.4 g/mol
InChI Key: GPKORTKXLLRQKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate and its derivatives are primarily researched for their synthesis and molecular structure. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them using various spectroscopic studies. The crystal structures of these compounds feature significant intermolecular interactions, contributing to their unique two-dimensional architectures. These derivatives showed moderate antibacterial and antifungal activities (Kulkarni et al., 2016). Similarly, the crystal and molecular structure of a tert-butyl piperazine-carboxylate compound was reported by Mamat et al. (2012), highlighting its crystallization and bond lengths and angles typical of this class of compounds (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

Sanjeevarayappa et al. (2015) conducted a study on tert-butyl piperazine-1-carboxylate, assessing its in vitro antibacterial and anthelmintic activities. The compound exhibited poor antibacterial but moderate anthelmintic activity, suggesting potential for further research in this area (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Properties and Applications

Other studies focus on the chemical properties and applications of tert-butyl piperazine-1-carboxylate derivatives. For instance, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified approach, revealing novel chemistry useful in pharmacological applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021). Additionally, Kumara et al. (2017) synthesized new compounds and conducted Hirshfeld surface analysis and DFT calculations, providing insights into the reactive sites of these molecules (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

properties

IUPAC Name

tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-16(21)14-5-7-15(23-4)8-6-14/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKORTKXLLRQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378116
Record name tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate

CAS RN

664362-19-0
Record name tert-Butyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Kwag, J Lee, D Kim, H Lee, M Yeom… - Journal of Medicinal …, 2021 - ACS Publications
5-HT 7 R belongs to a family of G protein-coupled receptors and is associated with a variety of physiological processes in the central nervous system via the activation of the …
Number of citations: 3 pubs.acs.org

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